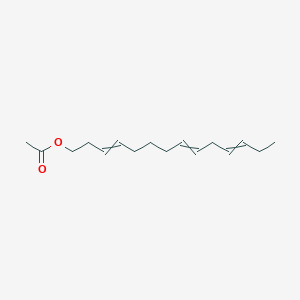![molecular formula C22H26N4O6 B12451786 N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)
N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes two 2-methylphenoxy groups attached to a butanedihydrazide backbone. This compound is of interest due to its potential reactivity and applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide typically involves the reaction of 2-methylphenoxyacetic acid with butanedihydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~4~-bis[(3-methylphenoxy)acetyl]butanedihydrazide
- N’~1~,N’~4~-bis[(4-chloro-2-methylphenoxy)acetyl]butanedihydrazide
- N’~1~,N’~4~-bis[(2-isopropyl-5-methylphenoxy)acetyl]terephthalohydrazide
Uniqueness
N’~1~,N’~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide is unique due to its specific substitution pattern on the phenoxy groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C22H26N4O6 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-N',4-N'-bis[2-(2-methylphenoxy)acetyl]butanedihydrazide |
InChI |
InChI=1S/C22H26N4O6/c1-15-7-3-5-9-17(15)31-13-21(29)25-23-19(27)11-12-20(28)24-26-22(30)14-32-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Clave InChI |
UWTHKHQOVSNJQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NNC(=O)COC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
![ethyl [(3Z)-3-{2-[(naphthalen-1-ylamino)acetyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12451710.png)
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)


![4-{[(2-Methylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451749.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
![6-[(2-Chlorobenzyl)sulfanyl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B12451758.png)

![N'-[(3Z)-1-Ethyl-2-oxoindol-3-ylidene]-5-methyl-2H-pyrazole-3-carbohydrazide](/img/structure/B12451772.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
